molecular formula C16H23O3P B14395739 Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate CAS No. 87989-28-4

Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate

Cat. No.: B14395739
CAS No.: 87989-28-4
M. Wt: 294.32 g/mol
InChI Key: KFVODRCHXVYORZ-UHFFFAOYSA-N
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Description

Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further connected to an ethyl group and a cyclohexyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate typically involves the reaction of phosphinic acid with ethyl chloroformate in the presence of a base such as pyridine . This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including catalyst selection and reaction time, is essential to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity. The specific pathways involved depend on the target enzyme and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2-cyclohexyloxiran-2-yl)phenylphosphinate include:

Uniqueness

This compound is unique due to the presence of both the cyclohexyloxirane and phosphinate groups, which impart distinct reactivity and potential applications. This combination allows for versatile chemical transformations and makes the compound valuable in various fields of research and industry.

Properties

CAS No.

87989-28-4

Molecular Formula

C16H23O3P

Molecular Weight

294.32 g/mol

IUPAC Name

2-cyclohexyl-2-[ethoxy(phenyl)phosphoryl]oxirane

InChI

InChI=1S/C16H23O3P/c1-2-19-20(17,15-11-7-4-8-12-15)16(13-18-16)14-9-5-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3

InChI Key

KFVODRCHXVYORZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C2(CO2)C3CCCCC3

Origin of Product

United States

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